molecular formula C₁₄H₁₈O₄ B1142830 1,3-Diacetoxy-2-benzylpropane CAS No. 110230-64-3

1,3-Diacetoxy-2-benzylpropane

Cat. No. B1142830
M. Wt: 250.29
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds has been documented. For instance, the synthesis of 2-benzylpropane-1,3-diol involves a mixture of diethyl 2-benzylmalonate and anhydrous tetrahydrofuran (THF), added to a solution of lithium aluminum hydride (LiAlH4) in anhydrous THF .

Scientific Research Applications

Oxidation and Synthesis Processes

  • Oxidation with Hypervalent Iodine

    1-Alkoxyallenes, upon oxidation with [(diacetoxy)iodo]benzene, yield various compounds such as 3-acetoxy-3-alkoxypropynes. This indicates the use of 1,3-Diacetoxy-2-benzylpropane in complex organic syntheses (Moriarty et al., 1992).

  • Intramolecular Hydroxylations

    Studies have shown that hydroxylation of monosubstituted 1,3-diphenylpropanes leads to benzylic alcohols, revealing its potential in intricate hydroxylation reactions (Hjelmeland et al., 1977).

Material Science and Polymer Chemistry

  • Liquid-Crystal Complexes

    A polymerizable benzoic acid derivative, when complexed with dipyridyl compounds, exhibited a smectic A liquid crystal phase. This demonstrates the role of 1,3-Diacetoxy-2-benzylpropane derivatives in the creation of advanced materials (Kishikawa et al., 2008).

  • Prins Reaction with Arylaldehydes

    The compound is used in the Prins reaction with arylaldehydes to produce arylolefines, indicating its significance in organic syntheses (Griengl et al., 1976).

Catalysis and Reaction Mechanisms

  • Transfer Hydrogenation Processes

    Under hydrogen autotransfer conditions using certain catalysts, 1,3-cyclohexadiene couples to benzylic alcohols, suggesting applications in catalytic processes (Bower et al., 2008).

  • Benzilic Ester Rearrangement Studies

    The compound is used in studying the mechanism of the benzilic ester rearrangement, an important reaction in organic chemistry (Marques et al., 2009).

Miscellaneous Applications

  • Oxidation Studies with Lead Tetraacetate

    Its derivatives have been used in oxidation studies with lead tetraacetate, showcasing its versatility in chemical reactions (Kurosawa et al., 1972).

  • NMR Studies of Intramolecular Interactions

    It has been used to study intramolecular interactions between aromatic groups, providing insights into molecular structures (Heaton et al., 1998).

  • Synthesis of Oxazolines and Oxazines

    Demonstrated in the synthesis of oxazolines from aldehydes, indicating its utility in creating complex organic structures (Karade et al., 2007).

properties

IUPAC Name

[2-(acetyloxymethyl)-3-phenylpropyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-11(15)17-9-14(10-18-12(2)16)8-13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQPOWMUOOJEAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3-propanediol diacetate

Citations

For This Compound
3
Citations
C Lin, Y Hiraga, K Masaki, H Iefuji, K Ohkata - Journal of Molecular …, 2006 - Elsevier
In order to elucidate the nature of a novel lipase (CSL), isolated from the yeast Cryptococcus spp. S-2, in chiral recognition by comparison with that of immobilized PPL, the …
Number of citations: 11 www.sciencedirect.com
G Guanti, L Banfi, E Narisano - Tetrahedron: Asymmetry, 1990 - Elsevier
The results of PPL catalysed monohydrolysis of a series of 2-substituted-1,3-diacetoxypropanes showed that alkinyl and (E) alkenyl substituents led to improvement of yield and …
Number of citations: 39 www.sciencedirect.com
K Faber, G Ottolina, S Riva - Biocatalysis, 1993 - Taylor & Francis
This review pinpoints the strategies which can be employed to improve the enantio- and diasteroselectivity of hydrolytic enzymes, ie. esterases, proteases, and lipases. The influence of …
Number of citations: 92 www.tandfonline.com

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